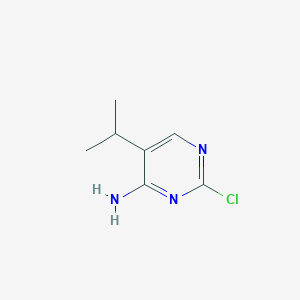

2-Chloro-5-isopropylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is categorized under amines and halides .

Synthesis Analysis

The synthesis of pyrimidines, including 2-Chloro-5-isopropylpyrimidin-4-amine, involves various methods. One approach involves the reaction between easily available chalcones and benzamidine hydrochloride . Another method involves the base-catalyzed synthesis of 2-chloro-4-Amino-5-flouroPyrimidine to improve the yields and economically viable industrialization process from its biological active pyrimidine derivative of 5-flourouracil .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-isopropylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 2nd position, an isopropyl group at the 5th position, and an amine group at the 4th position .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown that pyrimidine derivatives, including those structurally related to 2-Chloro-5-isopropylpyrimidin-4-amine, serve as effective corrosion inhibitors for metals. These compounds adsorb onto metal surfaces, forming protective layers that significantly reduce corrosion rates in acidic environments. This application is crucial in industries where metal longevity and durability are essential, such as in construction and manufacturing (Ashassi-Sorkhabi et al., 2005).

Pharmaceutical Research

2,4-Diaminopyrimidines, closely related to the chemical , have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cells. These compounds have shown promise in antibacterial and anticancer applications, indicating the potential of 2-Chloro-5-isopropylpyrimidin-4-amine derivatives in developing new therapeutic agents (Wyss et al., 2003).

Organic Synthesis

2-Chloro-5-isopropylpyrimidin-4-amine serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through selective reactions. Its reactivity has been exploited in the synthesis of various heterocyclic compounds, demonstrating its utility in creating pharmacologically active molecules and materials with unique properties. For instance, selective addition reactions involving this compound have led to the creation of novel pyrimidine derivatives with potential applications ranging from materials science to drug development (Richter et al., 2013).

Material Science

In material science, pyrimidine derivatives have shown potential in developing new materials with unique optical and electronic properties. Their synthesis, involving intermediates like 2-Chloro-5-isopropylpyrimidin-4-amine, opens up possibilities for creating advanced materials for electronics, photovoltaics, and other high-tech applications, underscoring the compound's importance beyond pharmaceuticals (Smith & Buchwald, 2016).

Direcciones Futuras

While specific future directions for 2-Chloro-5-isopropylpyrimidin-4-amine are not mentioned in the available resources, research in the field of pyrimidines is ongoing. There are suggestions for the development of new pyrimidines as anti-inflammatory agents . Additionally, the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .

Propiedades

IUPAC Name |

2-chloro-5-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-3-10-7(8)11-6(5)9/h3-4H,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYBSKSZTQPLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)

![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)

![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2738228.png)

![2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738229.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methoxyphenoxy)acetyl]piperazin-2-one](/img/structure/B2738232.png)

![N-[4-[4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2738234.png)